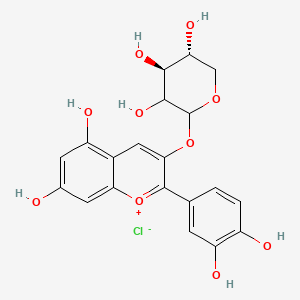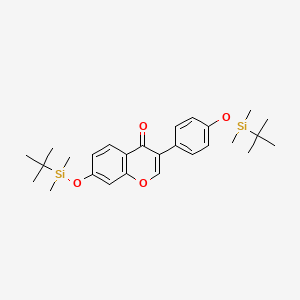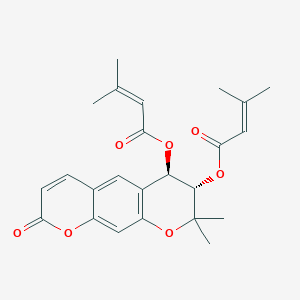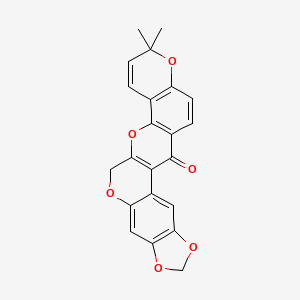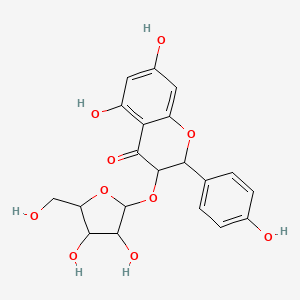
Dihydrokaempferol-3-O-arabinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrokaempferol-3-O-arabinoside is a flavonoid glycoside, a type of compound commonly found in various fruits, vegetables, and plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrokaempferol-3-O-arabinoside typically involves the glycosylation of dihydrokaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to dihydrokaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express the necessary enzymes for the biosynthesis of dihydrokaempferol and its subsequent glycosylation .
化学反应分析
Types of Reactions
Dihydrokaempferol-3-O-arabinoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into kaempferol-3-O-arabinoside.
Reduction: This reaction can reduce the carbonyl group in the flavonoid structure.
Substitution: This reaction can involve the replacement of the arabinoside moiety with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Glycosyl halides and glycosyl trichloroacetimidates are commonly used in the presence of catalysts like silver triflate.
Major Products
Oxidation: Kaempferol-3-O-arabinoside.
Reduction: Reduced forms of this compound.
Substitution: Various glycosylated derivatives depending on the substituent used.
科学研究应用
Dihydrokaempferol-3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
作用机制
The mechanism of action of dihydrokaempferol-3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
相似化合物的比较
Similar Compounds
- Kaempferol-3-O-arabinoside
- Quercetin-3-O-arabinoside
- Dihydroquercetin-3-O-arabinoside
Uniqueness
Dihydrokaempferol-3-O-arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
属性
CAS 编号 |
1573177-78-2 |
|---|---|
分子式 |
C20H20O10 |
分子量 |
420.37 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)
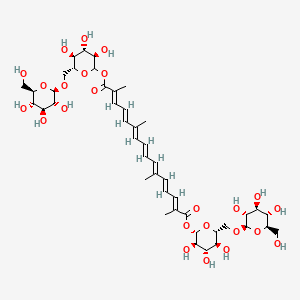
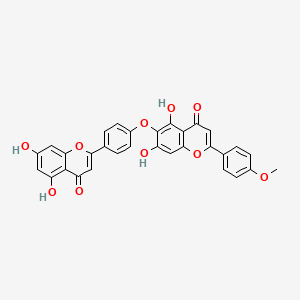
![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)
